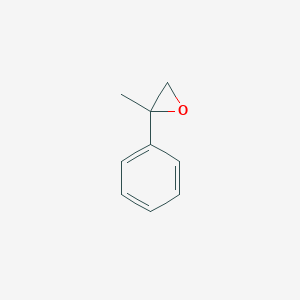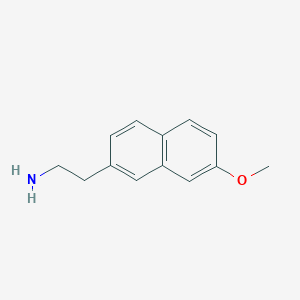
2-(7-Methoxy-2-naphthyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Methoxy-2-naphthyl)ethanamine, also known as 2C-H, is a chemical compound that belongs to the phenethylamine class of compounds. It is a psychoactive substance that has been studied for its potential therapeutic applications in the treatment of various mental health disorders. In
Mechanism Of Action
The exact mechanism of action of 2-(7-Methoxy-2-naphthyl)ethanamine is not fully understood, but it is thought to act as a serotonin receptor agonist, particularly at the 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, anxiety, and perception. By activating this receptor, 2-(7-Methoxy-2-naphthyl)ethanamine may modulate the activity of various neurotransmitter systems in the brain, leading to changes in mood and behavior.
Biochemical And Physiological Effects
Research has shown that 2-(7-Methoxy-2-naphthyl)ethanamine has a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. Additionally, 2-(7-Methoxy-2-naphthyl)ethanamine has been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular disease.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(7-Methoxy-2-naphthyl)ethanamine in lab experiments is its unique pharmacological profile. Its ability to modulate the activity of the serotonin receptor may make it a useful tool for studying the neurobiology of various mental health disorders. However, one limitation of using 2-(7-Methoxy-2-naphthyl)ethanamine in lab experiments is its potential for abuse. Researchers must take precautions to ensure that the substance is not misused or diverted for non-scientific purposes.
Future Directions
There are a number of potential future directions for research on 2-(7-Methoxy-2-naphthyl)ethanamine. One area of interest is its potential use in the treatment of drug addiction. Research has shown that 2-(7-Methoxy-2-naphthyl)ethanamine may be effective in reducing drug-seeking behavior in animal models of addiction. Additionally, further research is needed to better understand the mechanism of action of 2-(7-Methoxy-2-naphthyl)ethanamine and its potential therapeutic applications in the treatment of mental health disorders. Overall, research on 2-(7-Methoxy-2-naphthyl)ethanamine has the potential to lead to the development of new treatments for a variety of mental health conditions.
Conclusion
In conclusion, 2-(7-Methoxy-2-naphthyl)ethanamine, or 2-(7-Methoxy-2-naphthyl)ethanamine, is a psychoactive substance that has been studied for its potential therapeutic applications in the treatment of various mental health disorders. Its unique pharmacological profile and potential for modulating the activity of the serotonin receptor make it a promising area of research. While there are limitations to using 2-(7-Methoxy-2-naphthyl)ethanamine in lab experiments, its potential for advancing our understanding of the neurobiology of mental health disorders makes it an important area of study for the future.
Synthesis Methods
The synthesis of 2-(7-Methoxy-2-naphthyl)ethanamine involves the reaction of 2-naphthol with ethyl bromide in the presence of a strong base such as potassium hydroxide. The resulting product is then reduced using lithium aluminum hydride to yield 2-(7-Methoxy-2-naphthyl)ethanamine. This synthesis method has been well-documented in the scientific literature and has been used to produce large quantities of 2-(7-Methoxy-2-naphthyl)ethanamine for research purposes.
Scientific Research Applications
2-(7-Methoxy-2-naphthyl)ethanamine has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Research has shown that 2-(7-Methoxy-2-naphthyl)ethanamine has a unique pharmacological profile that may make it an effective treatment option for these conditions. Additionally, 2-(7-Methoxy-2-naphthyl)ethanamine has been studied for its potential use in the treatment of drug addiction and as a tool for studying the neurobiology of addiction.
properties
CAS RN |
148018-64-8 |
|---|---|
Product Name |
2-(7-Methoxy-2-naphthyl)ethanamine |
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-(7-methoxynaphthalen-2-yl)ethanamine |
InChI |
InChI=1S/C13H15NO/c1-15-13-5-4-11-3-2-10(6-7-14)8-12(11)9-13/h2-5,8-9H,6-7,14H2,1H3 |
InChI Key |
HRPIDIKGKAOVAC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC(=C2)CCN)C=C1 |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)CCN)C=C1 |
synonyms |
2-(7-METHOXY-2-NAPHTHYL)ETHANAMINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



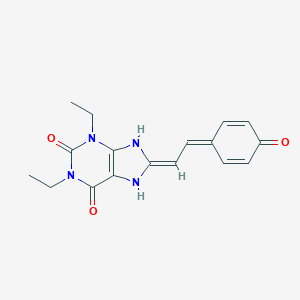
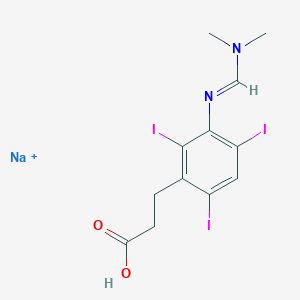
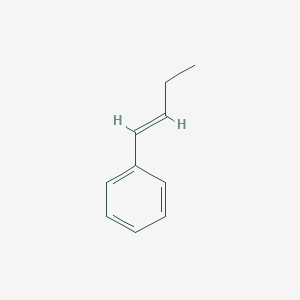
![Formamide, N-[(4-aminophenyl)methyl]-(9CI)](/img/structure/B127682.png)
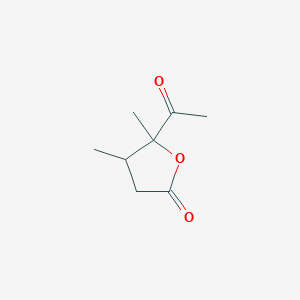
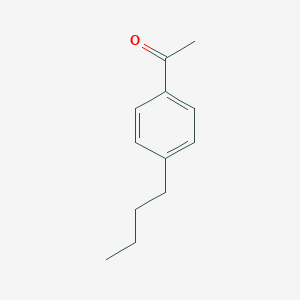
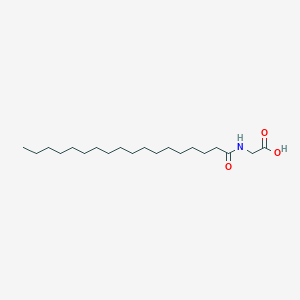
![(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B127698.png)
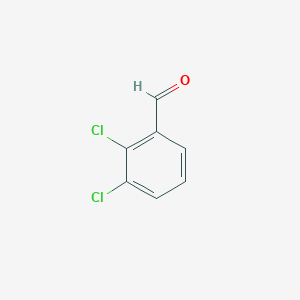
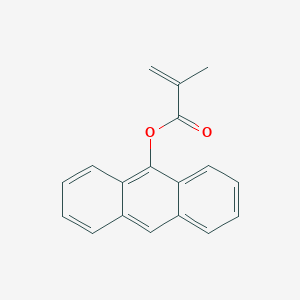

![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)
